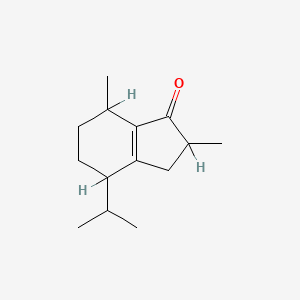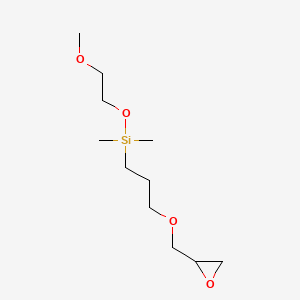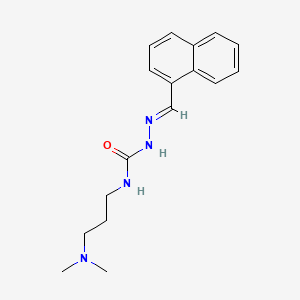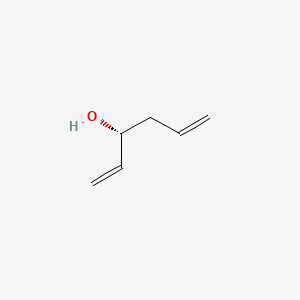
1,5-Hexadien-3-ol, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Hexadien-3-ol, ®-, also known as ®-1,5-Hexadien-3-ol, is an organic compound with the molecular formula C6H10O. It is a chiral alcohol with a hydroxyl group (-OH) attached to the third carbon of a hexadiene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Hexadien-3-ol can be synthesized through several methods. One common approach involves the reaction of allyl bromide with magnesium in the presence of anhydrous ether to form a Grignard reagent. This reagent is then reacted with acrolein to yield 1,5-Hexadien-3-ol . The reaction conditions typically involve refluxing the mixture and subsequent purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of 1,5-Hexadien-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, enantioselective synthesis methods, such as Sharpless kinetic resolution, can be employed to obtain the ®-enantiomer with high purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Hexadien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexadienal or hexadienone.
Reduction: Formation of hexanol.
Substitution: Formation of various substituted hexadienes.
Scientific Research Applications
1,5-Hexadien-3-ol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1,5-Hexadien-3-ol depends on its specific application. In organic synthesis, it acts as a building block for the formation of more complex molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and properties of the compound. In biological systems, it may interact with enzymes and other molecular targets, affecting metabolic pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,5-Hexadiene-3-ol: Similar structure but without the chiral center.
1,4-Pentadien-3-ol: Shorter carbon chain with similar functional groups.
1,6-Heptadien-4-ol: Longer carbon chain with similar functional groups.
Uniqueness
1,5-Hexadien-3-ol, ®-, is unique due to its chiral center, which imparts specific stereochemical properties. This enantiomer can exhibit different biological activities and reactivity compared to its (S)-enantiomer or achiral analogs. The presence of the hydroxyl group and conjugated diene system also contributes to its distinct chemical behavior .
Properties
CAS No. |
119596-43-9 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(3R)-hexa-1,5-dien-3-ol |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3-4,6-7H,1-2,5H2/t6-/m0/s1 |
InChI Key |
SZYLTIUVWARXOO-LURJTMIESA-N |
Isomeric SMILES |
C=CC[C@H](C=C)O |
Canonical SMILES |
C=CCC(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






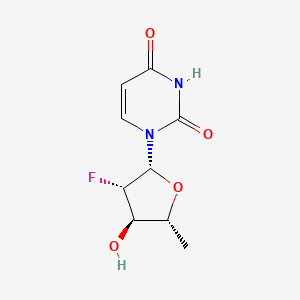
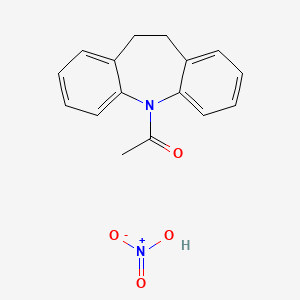
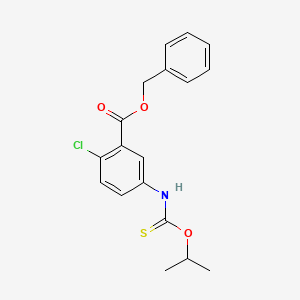

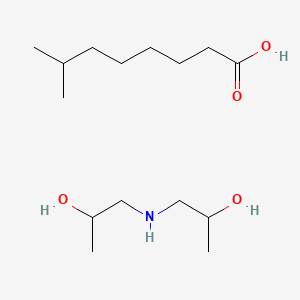
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate](/img/structure/B12684800.png)
